(1-Cyclohexyl-3-pyrrolidinyl)urea
Description
(1-Cyclohexyl-3-pyrrolidinyl)urea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen at position 1 and a pyrrolidinyl group at position 2. Its molecular formula is inferred as C11H19N3O based on structural analogs in PubChemLite (e.g., related compounds with cyclohexyl and pyrrolidinyl substituents) .
Properties
CAS No. |
18471-33-5 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(1-cyclohexylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |
InChI Key |
WAIJJWXSTVONAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
Synonyms |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea, BCNU)
BCNU is a well-characterized alkylating agent used in cancer therapy. Key differences include:
- Structural Features : BCNU contains a nitroso group and chloroethyl substituents, enabling DNA crosslinking via alkylation. In contrast, (1-cyclohexyl-3-pyrrolidinyl)urea lacks these reactive groups, suggesting a different mechanism of action .
- Lipophilicity : BCNU’s lipophilicity allows blood-brain barrier penetration, critical for treating intracerebral tumors. The cyclohexyl group in this compound may enhance lipophilicity, but its impact on CNS activity is unconfirmed .
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Molecular Weight | Biological Activity | Toxicity Profile |
|---|---|---|---|---|
| This compound | Cyclohexyl, pyrrolidinyl | ~209.3 g/mol* | Unknown | Not reported |
| BCNU | Chloroethyl, nitroso | 214.1 g/mol | Anticancer (alkylating) | Myelosuppression, hepatic |
| 1-Phenyl-3-(3-pyrrolidinyl)urea | Phenyl, pyrrolidinyl | ~219.3 g/mol* | Intermediate (no data) | Not reported |
*Calculated based on molecular formulas.
1-Phenyl-3-(3-pyrrolidinyl)urea
This analog replaces the cyclohexyl group with a phenyl ring. Differences include:
Complex Urea Derivatives (e.g., 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea)
This derivative (MW: 370.5 g/mol) features additional substituents, including methylindolin and ethyl-pyrrolidinyl groups. Key contrasts:
Agricultural Urea Compounds
Urea fertilizers (e.g., NH2CONH2) differ fundamentally in application:
- Solubility : Agricultural urea is highly water-soluble for soil absorption, while this compound’s hydrophobicity limits agricultural relevance .
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